Methyl 2,4-dihydroxy-6-pentylbenzoate
Overview
Description
Methyl 2,4-dihydroxy-6-pentylbenzoate is an organic compound with the molecular formula C13H18O4. . This compound is notable for its role in medicinal chemistry and its applications in various scientific research fields.
Mechanism of Action
Target of Action
Methyl 2,4-dihydroxy-6-pentylbenzoate is primarily known for its antibacterial properties . It targets harmful bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . These bacteria are known to cause a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a valuable asset in the fight against bacterial infections.
Mode of Action
It is known that the compound interacts with the bacteria, leading to their inhibition
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may need to be administered in a suitable form for optimal bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of the growth of certain bacteria, including MRSA and Clostridium perfringens . This can help to control infections caused by these bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure or temperature changes. Furthermore, the compound is insoluble in water but soluble in organic solvents , which could influence its efficacy and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dihydroxy-6-pentylbenzoate can be synthesized through the condensation reactions of dimethyl sodiomalonate with the dianion derived from pentane-2,4-dione . Another method involves the dimerization of the methyl acetoacetate dianion or the acetylation of related compounds . The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, and the reactions are carried out under inert atmospheres at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-6-pentylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters and ethers .
Scientific Research Applications
Methyl 2,4-dihydroxy-6-pentylbenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-4-methoxybenzoate
- Dimethyl 4,6-dihydroxyisophthalate
- Methyl 2,4-dihydroxybenzoate
- Methyl 5-formyl-2-hydroxybenzoate
- (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid
- Methyl 2,6-dihydroxybenzoate
Uniqueness
Methyl 2,4-dihydroxy-6-pentylbenzoate is unique due to its specific structure, which includes a pentyl side chain. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-6-pentylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGAOBDPFOADCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552918 | |
Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58016-28-7 | |
Record name | Methyl olivetolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58016-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,4-dihydroxy-6-pentylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method described for Methyl 2,4-dihydroxy-6-pentylbenzoate?
A1: The research article highlights a "convenient, short, optimised synthesis" [] for this compound (1c). While the abstract doesn't delve into specific advantages over prior methods, the emphasis on these qualities suggests the new method may be more efficient, require fewer steps, or offer higher yields compared to previous approaches. This is important for research purposes as it allows for easier access to the compound for further study.
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